4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione
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Overview
Description
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione is a complex heterocyclic compound It features a unique structure with multiple fused rings, including furan and pyrimidine rings, and a thione group
Mechanism of Action
Target of Action
The compound, also known as 4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit their targets by binding to the active sites of these proteins, thereby disrupting their normal function . This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell proliferation and survival .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For instance, inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, inhibition of cyclin-dependent kinases can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. Generally, inhibition of the aforementioned targets can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)pyrimidine-2-thione: Lacks the fused furo ring, which may affect its biological activity.
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine: Lacks the thione group, which may influence its reactivity and applications.
Uniqueness
4-Amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione is unique due to its fused ring structure and the presence of both furan and thione groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-11-5-7-12(8-6-11)24-18(22)16-15(13-3-1-9-25-13)17(14-4-2-10-26-14)27-19(16)23-20(24)28/h1-10H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHGXWFPNANSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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